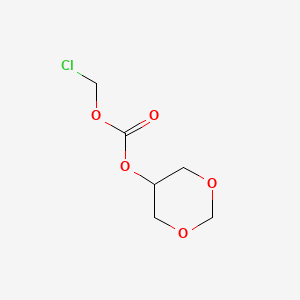

Chloromethyl (1,3-dioxan-5-yl) carbonate

Description

Chloromethyl (1,3-dioxan-5-yl) carbonate is a carbonate ester featuring a chloromethyl group and a 1,3-dioxane ring. These compounds are critical intermediates in pharmaceutical synthesis and functional materials, often valued for their reactivity and stability in diverse chemical environments .

Properties

Molecular Formula |

C6H9ClO5 |

|---|---|

Molecular Weight |

196.58 g/mol |

IUPAC Name |

chloromethyl 1,3-dioxan-5-yl carbonate |

InChI |

InChI=1S/C6H9ClO5/c7-3-11-6(8)12-5-1-9-4-10-2-5/h5H,1-4H2 |

InChI Key |

NQHLAHOCZIBRMY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COCO1)OC(=O)OCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

a) Chloromethyl Isopropyl Carbonate (CAS 35180-01-9)

- Structure : Features a chloromethyl group linked to an isopropyl carbonate moiety (C₅H₉ClO₃).

- Applications: Widely used in synthesizing Tenofovir, an antiviral drug for HIV/hepatitis B .

- Reactivity: Reacts with alcohols or amines under mild conditions, mediated by catalysts like dimethylamino pyridine (DMAP) .

b) [4-(1,3,2-Dioxolan-5-yl)benzyl ((5-Methyl-2-styryl-1,3-dioxan-5-yl) Methyl) Carbonate (QCA)

- Structure: Contains a 1,3-dioxane ring and a quinone methide group.

- Applications : Acts as a reactive oxygen species (ROS)-responsive drug delivery vehicle, enabling controlled release in therapeutic applications .

c) Sevelamer Carbonate

- Structure : A polymeric carbonate derived from (chloromethyl)oxirane and 2-propen-1-amine.

- Applications : Phosphate binder for chronic kidney disease patients, highlighting the biomedical versatility of carbonate derivatives .

Key Observations :

- Solvent Effects: Reactions in 1,4-dioxane generally yield higher efficiency compared to 1-butanol, particularly for α,α-dimethyl-substituted esters .

- Catalysts : DMAP enhances nucleophilic substitution efficiency by activating the carbonyl group .

Physicochemical and Stability Properties

| Property | Chloromethyl (1,3-dioxan-5-yl) Carbonate | Chloromethyl Isopropyl Carbonate | QCA |

|---|---|---|---|

| Molecular Weight | ~178.5 (estimated) | 152.58 | 394.4 (estimated) |

| Solubility | Likely polar aprotic solvents | Soluble in DMF, dichloromethane | Lipophilic (ROS-responsive) |

| Stability | Hydrolytically sensitive | Stable under anhydrous conditions | Degrades under high ROS |

| Applications | Pharmaceutical intermediates | Antiviral drug synthesis | Targeted drug delivery |

Notes:

- The 1,3-dioxane ring in the target compound may confer enhanced rigidity and stability compared to linear carbonates like chloromethyl isopropyl carbonate .

- Hydrolytic instability of chloromethyl groups necessitates careful handling and storage under inert conditions .

Industrial and Biomedical Relevance

- Pharmaceutical Intermediates: Chloromethyl carbonates are pivotal in synthesizing nucleoside analogs (e.g., Tenofovir) and prodrugs requiring controlled release .

- Green Chemistry : Recent advancements emphasize solvent-free or low-toxicity protocols (e.g., PEG-200) to minimize environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.